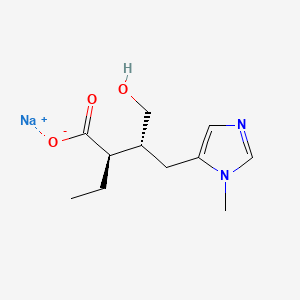

Isopilocarpic Acid Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C11H19N2NaO3 and a molecular weight of 250.27. It is a degradation product of Pilocarpine, a naturally occurring alkaloid derived from the Pilocarpus plants. This compound is often used in pharmaceutical research and as a reference material in toxicology studies .

准备方法

The preparation of Isopilocarpic Acid Sodium Salt involves the reaction of Isopilocarpic Acid with Sodium Hydroxide. This reaction typically requires controlled temperature, appropriate stirring, and pH control to ensure the formation of the sodium salt. The general reaction can be summarized as follows:

[ \text{Isopilocarpic Acid} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as recrystallization and chromatography .

化学反应分析

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents like Sodium Borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like Potassium Permanganate, reducing agents like Sodium Borohydride, and nucleophiles like Ammonia. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Biochemical Research

Proteomics Research

Isopilocarpic Acid Sodium Salt is utilized as a biochemical reagent in proteomics research. Its role involves serving as a reference material for the analysis of proteins and peptides using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) . The compound's stability and solubility make it suitable for various analytical methods.

Analytical Chemistry

The compound is also employed in analytical chemistry for the determination of pilocarpine and its degradation products. Studies have shown that it can be used to evaluate monolithic C18 HPLC columns for fast analysis, highlighting its importance in method development for pharmaceutical analysis .

Pharmacological Applications

Pharmacodynamics Studies

this compound has been investigated for its pharmacological properties, particularly its interaction with muscarinic receptors. As a derivative of pilocarpine, it may exhibit similar pharmacodynamic effects, making it a candidate for studies related to cholinergic activity .

Toxicological Assessments

Due to its classification as an acute toxic substance (Category 2 for both oral and inhalation exposure), this compound is subject to toxicological evaluations. Safety data sheets indicate significant health risks associated with exposure, necessitating careful handling in laboratory settings . These assessments are crucial for understanding the safety profile of compounds in drug development.

Environmental Studies

Ecotoxicity Evaluations

The environmental impact of this compound has not been extensively studied; however, preliminary assessments suggest that it may pose risks to aquatic life due to its toxicity classification . Further research is needed to evaluate its persistence and bioaccumulation potential in ecological systems.

Data Table: Summary of Applications

Case Study 1: Proteomics Analysis

In a study evaluating chromatographic methods for analyzing pilocarpine, researchers utilized this compound as a standard reference material. The study demonstrated improved resolution and sensitivity in detecting pilocarpine degradation products when using this compound in HPLC systems.

Case Study 2: Toxicological Profile

A comprehensive toxicological assessment was conducted to evaluate the safety of this compound in laboratory environments. The findings indicated significant acute toxicity upon inhalation and ingestion, leading to recommendations for stringent safety protocols during handling.

作用机制

The mechanism of action of Isopilocarpic Acid Sodium Salt is related to its interaction with muscarinic acetylcholine receptors. It acts as a muscarinic agonist, mimicking the effects of acetylcholine. This interaction leads to various physiological responses, such as increased secretion of saliva and sweat, and contraction of smooth muscles. The molecular targets include the muscarinic M3 receptors found in various endocrine and exocrine glands .

相似化合物的比较

Isopilocarpic Acid Sodium Salt is similar to other compounds derived from Pilocarpine, such as Pilocarpine Hydrochloride and Pilocarpine Nitrate. it is unique in its specific degradation pathway and its use as a reference material in toxicology studies. Similar compounds include:

- Pilocarpine Hydrochloride

- Pilocarpine Nitrate

- Pilocarpine Hydrochloride Impurity C

These compounds share similar biological activities but differ in their chemical structures and specific applications .

生物活性

Isopilocarpic Acid Sodium Salt, a derivative of pilocarpine, has garnered attention for its biological activities, particularly its interactions with cholinergic receptors. This article explores its biochemical properties, mechanisms of action, pharmacological applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₇N₂O₃Na

- Molecular Weight : 248.25 g/mol

- CAS Number : 92598-79-3

The compound is a weak acid that dissociates in aqueous solutions to release sodium ions and isopilocarpic acid anions. Its solubility in water facilitates its biological activity, particularly through interactions with various receptors and enzymes.

This compound primarily exerts its effects through muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes:

- Receptor Interaction : It acts as an agonist at mAChRs, mimicking acetylcholine's action. This interaction influences neurotransmitter release and cellular signaling pathways involving phospholipase C and inositol trisphosphate (IP3) .

- Physiological Effects : The activation of these receptors leads to increased salivation and lacrimation, making it beneficial for treating conditions like xerostomia (dry mouth).

Biological Activities

Research indicates several biological activities associated with this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its route of administration and individual variations among patients. Its bioavailability is critical for ensuring effective therapeutic outcomes in clinical applications.

Case Studies and Research Findings

-

Study on Salivary Gland Stimulation :

- A study demonstrated that this compound significantly increased saliva production in patients with dry mouth conditions, supporting its application in clinical settings.

-

Comparative Analysis with Pilocarpine :

- Research comparing this compound with pilocarpine indicated that both compounds share similar mechanisms of action but may differ in potency and side effects.

- Toxicity Assessments :

属性

CAS 编号 |

92598-79-3 |

|---|---|

分子式 |

C11H17N2NaO3 |

分子量 |

248.25 g/mol |

IUPAC 名称 |

sodium;(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10-;/m0./s1 |

InChI 键 |

YGXGGGNCVNXKBE-GNAZCLTHSA-M |

SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

手性 SMILES |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

规范 SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

同义词 |

[S-(R*,S*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-Imidazole-5-butanoic Acid Monosodium Salt; Sodium Pilocarpate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。